![molecular formula C16H15N3OS2 B2697055 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine CAS No. 1112279-76-1](/img/structure/B2697055.png)
4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine is a complex organic compound that features a unique structure combining pyrrole, thienopyridine, and thiomorpholine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the pyrrole and thiomorpholine groups. Common reagents used in these reactions include organolithium reagents, halogenated intermediates, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrrole and thienopyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone
- (3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(piperidino)methanone
Uniqueness
What sets 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine apart from similar compounds is its thiomorpholine moiety. This structural feature can impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
属性
IUPAC Name |
(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(19-8-10-21-11-9-19)14-13(18-6-1-2-7-18)12-4-3-5-17-15(12)22-14/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUOBIYPEBUTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
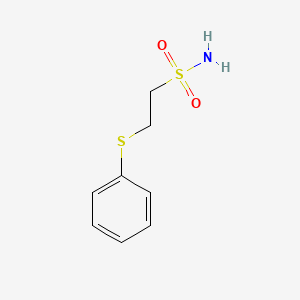
![3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2696974.png)
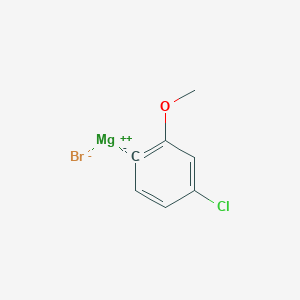
![3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2696978.png)
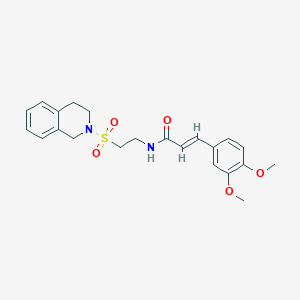
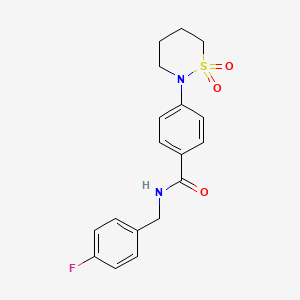
![1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2696983.png)
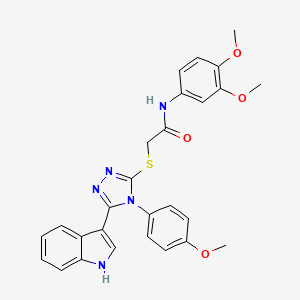
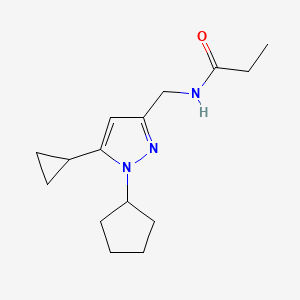
![2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)
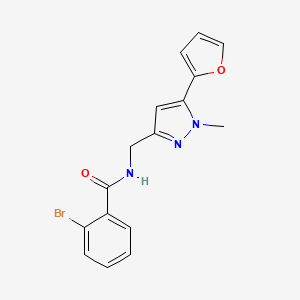
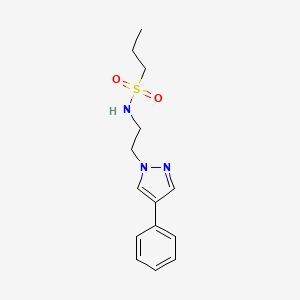

![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
